![molecular formula C34H52N4O4 B13412214 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)

3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

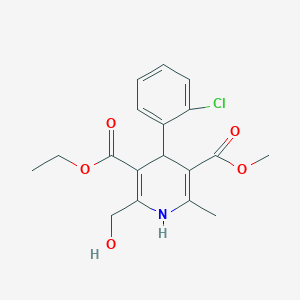

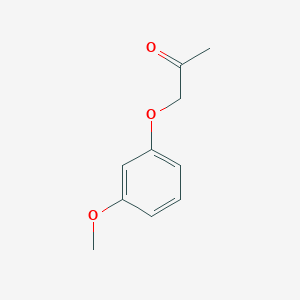

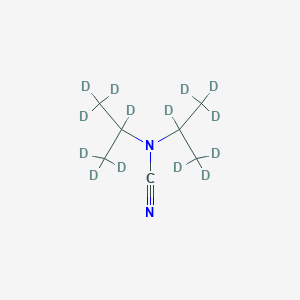

Protoporphyrin IX is an organic compound classified as a porphyrin. It plays a crucial role in living organisms as a precursor to other essential compounds like heme (hemoglobin) and chlorophyll . This deeply colored solid is not soluble in water and contains a porphine core, a tetrapyrrole macrocycle with a marked aromatic character . Protoporphyrin IX is essentially planar, except for the N-H bonds that are bent out of the plane of the rings in opposite (trans) directions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Protoporphyrin IX is synthesized from acyclic precursors via a mono-pyrrole (porphobilinogen) then a tetrapyrrole (a porphyrinogen, specifically uroporphyrinogen III) . This precursor is converted to protoporphyrinogen IX, which is then oxidized to protoporphyrin IX. The last step is mediated by the enzyme protoporphyrinogen oxidase .

Industrial Production Methods: Industrial production of protoporphyrin IX often involves the use of cell-free metabolic engineering platforms. For instance, a cell-free metabolic engineering platform constructed from Escherichia coli crude extracts has been used to produce protoporphyrin IX effectively .

Análisis De Reacciones Químicas

Types of Reactions: Protoporphyrin IX undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Protoporphyrinogen IX is oxidized to protoporphyrin IX by the enzyme protoporphyrinogen oxidase.

Major Products: The major products formed from these reactions include various metalloporphyrins, such as heme (iron protoporphyrin IX), chlorophyll (magnesium protoporphyrin IX), and other metal complexes .

Aplicaciones Científicas De Investigación

Protoporphyrin IX has a wide range of applications in scientific research:

Mecanismo De Acción

Protoporphyrin IX exerts its effects primarily by activating the guanylate cyclase and cyclic guanosine 3’, 5’-monophosphate/protein kinase G signaling pathways . It also interacts with hemoglobin and myoglobin, forming ground state complexes that release oxygen from red blood cells . In the context of photodynamic therapy, protoporphyrin IX produces reactive oxygen species upon light activation, leading to the apoptosis or necrosis of tumor cells .

Comparación Con Compuestos Similares

Heme (Iron protoporphyrin IX): A vital component of hemoglobin and other heme proteins.

Chlorophyll (Magnesium protoporphyrin IX): Essential for photosynthesis in plants.

Cobalamin (Vitamin B12): A crucial vitamin for human health.

Octaethylporphyrin: A synthetic analogue of protoporphyrin IX.

Tetraphenylporphyrin: Another synthetic analogue of protoporphyrin IX.

Uniqueness: Protoporphyrin IX is unique due to its role as a precursor to both heme and chlorophyll, making it essential for oxygen transport and photosynthesis . Its ability to form various metalloporphyrins with different metals also adds to its versatility and importance in biological systems .

Propiedades

Fórmula molecular |

C34H52N4O4 |

|---|---|

Peso molecular |

580.8 g/mol |

Nombre IUPAC |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C34H52N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,18-19,22-23,25-32,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42) |

Clave InChI |

LOSLBJORPWXFBJ-UHFFFAOYSA-N |

SMILES canónico |

CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)

![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)